5-Chloro-2-nitrocinnamic acid
Overview
Description
5-Chloro-2-nitrocinnamic acid is an organic compound with the chemical formula C9H6ClNO4. It is a yellow crystalline solid at room temperature . This compound is a derivative of cinnamic acid, which is a natural aromatic carboxylic acid found in plants such as Cinnamomum cassia (Chinese cinnamon) and Panax ginseng
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-nitrocinnamic acid can be synthesized through several methods. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with acetic anhydride in the presence of sodium acetate at elevated temperatures . The reaction conditions typically involve heating the mixture to around 145°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve the nitration of m-dichlorobenzene using a mixed acid of sulfuric acid and nitric acid at controlled temperatures (45-55°C) for several hours . The resulting 2,4-dichloronitrobenzene is then subjected to high-pressure amination with liquid ammonia at elevated temperatures (140-150°C) and pressures (7.0-8.5 MPa) to yield 5-chloro-2-nitroaniline, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitrocinnamic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
5-Chloro-2-nitrocinnamic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitrocinnamic acid and its derivatives involves the interaction with various molecular targets and pathways. For example, cinnamic acid derivatives have been shown to exhibit antioxidant properties by donating electrons to neutralize free radicals . Additionally, the presence of electron-withdrawing groups on the phenyl ring can enhance the compound’s biological activity, such as its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, cinnamic acid, is a natural aromatic carboxylic acid with antioxidant, antimicrobial, and anticancer properties.
2-Chloro-5-nitrocinnamic Acid: A similar compound with the chlorine and nitro groups in different positions on the phenyl ring.
5-Chloro-2-nitroaniline: A precursor to 5-Chloro-2-nitrocinnamic acid, used in the synthesis of various organic compounds.
Uniqueness
Its derivatives have shown enhanced biological efficacy compared to the parent compound, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHIUBAKYZFXKE-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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